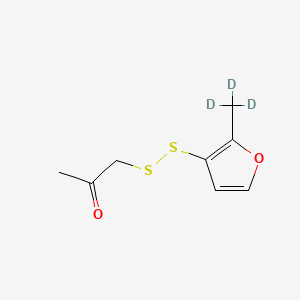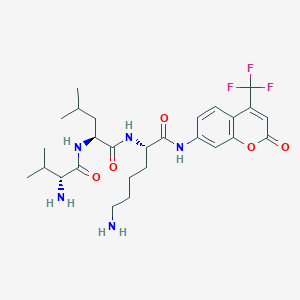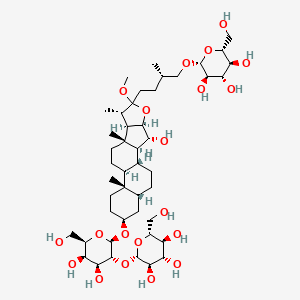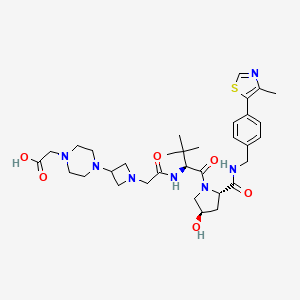
Disodium carbamyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium carbamyl phosphate is a chemical compound with the molecular formula CH2NO5PNa2. It is a disodium salt of carbamyl phosphate and is known for its significant role in organic synthesis. This compound is particularly valued for its ability to activate carboxylic acids and convert them into their corresponding mixed anhydrides, facilitating the synthesis of cyclic peptides and macrocycles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium carbamyl phosphate can be synthesized through the reaction of carbamyl phosphate with sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of carbamyl phosphate in water.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a controlled temperature to ensure complete reaction.
- Isolation and purification of the this compound product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to optimize yield and purity. The process includes:
- Continuous feeding of reactants into the reactor.
- Maintaining the reaction temperature and pH within specific ranges.
- Using advanced filtration and crystallization techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Disodium carbamyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamyl derivatives.
Cyclization Reactions: It facilitates the formation of cyclic peptides by activating carboxylic acids.
Hydrolysis: It can hydrolyze to form carbamic acid and phosphate.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Cyclization Conditions: Typically, cyclization reactions are carried out in the presence of a base and under controlled temperature conditions.
Major Products:
Substituted Carbamyl Derivatives: Formed through substitution reactions.
Cyclic Peptides: Resulting from cyclization reactions.
Aplicaciones Científicas De Investigación
Disodium carbamyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to activate carboxylic acids and facilitate the formation of cyclic compounds.
Medicine: Research explores its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism by which disodium carbamyl phosphate exerts its effects involves the activation of carboxylic acids. The compound donates its carbamyl group to the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is highly reactive and can undergo further reactions to form cyclic peptides or other derivatives. The molecular targets include carboxylic acids, and the pathways involved are primarily related to peptide synthesis .
Comparación Con Compuestos Similares
Carbamyl Phosphate: The parent compound, which is not in its disodium salt form.
Carbamoyl Phosphate: Another related compound with similar reactivity.
Uniqueness: Disodium carbamyl phosphate is unique due to its enhanced solubility and reactivity compared to its parent compound, carbamyl phosphate. The presence of sodium ions increases its stability and makes it more suitable for various synthetic applications .
Propiedades
Fórmula molecular |
CH2NNa2O5P |
|---|---|
Peso molecular |
184.98 g/mol |
Nombre IUPAC |
disodium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 |
Clave InChI |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)






